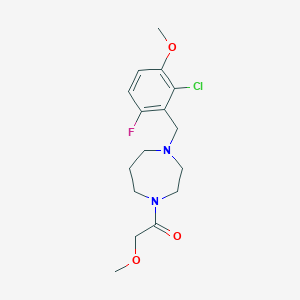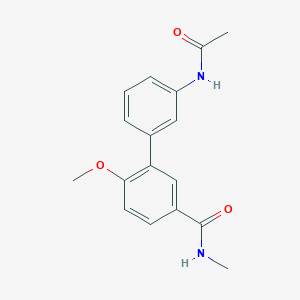![molecular formula C19H28FN3O2 B3801175 Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B3801175.png)
Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate
描述
Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperidine ring and a piperazine ring, both of which are functionalized with various substituents, including a fluorophenyl group and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Formation of the Piperazine Intermediate: : The piperidine intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine intermediate. This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
-
Esterification: : The final step involves the esterification of the piperazine intermediate with ethyl chloroformate to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Industrial production may also involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the piperidine or piperazine rings, leading to the formation of corresponding N-oxides.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction typically targets the ester group, converting it to the corresponding alcohol.
-
Substitution: : The compound can undergo substitution reactions, particularly at the fluorophenyl group. For example, nucleophilic substitution with a nucleophile such as sodium methoxide can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or THF at low temperatures.
Substitution: Sodium methoxide, other nucleophiles; typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: N-oxides of the piperidine or piperazine rings.
Reduction: Corresponding alcohols from the reduction of the ester group.
Substitution: Substituted derivatives of the fluorophenyl group.
科学研究应用
Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist. It is of interest in the development of new therapeutic agents for various diseases.
-
Biological Research: : The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways. It is often used as a tool compound to study the function of specific receptors or enzymes.
-
Chemical Biology: : The compound is used in chemical biology to probe the interactions between small molecules and biological macromolecules. It is used to study the binding affinity and specificity of small molecules to their targets.
-
Industrial Applications: : The compound is used in the development of new materials and chemical processes. It is of interest in the synthesis of new polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
-
Ethyl 4-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate: : This compound has a similar structure but with a different substitution pattern on the phenyl ring. The difference in substitution can lead to variations in biological activity and selectivity.
-
Mthis compound: : This compound has a methyl ester group instead of an ethyl ester group. The difference in ester group can affect the compound’s pharmacokinetic properties, such as absorption and metabolism.
-
4-[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylic acid: : This compound has a carboxylic acid group instead of an ester group. The presence of a carboxylic acid group can affect the compound’s solubility and ionization properties.
The uniqueness of this compound lies in its specific combination of functional groups and substitution patterns, which confer distinct biological and chemical properties.
属性
IUPAC Name |
ethyl 4-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-2-25-19(24)23-11-9-22(10-12-23)18-7-4-8-21(15-18)14-16-5-3-6-17(20)13-16/h3,5-6,13,18H,2,4,7-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEKIRCCMIYCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3801092.png)
![(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-(1H-imidazol-5-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801093.png)
![(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B3801120.png)
![N-(2-ethoxybenzyl)-N-ethyl-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3801121.png)
![ethyl [1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B3801124.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B3801131.png)
methanone](/img/structure/B3801138.png)
![2-(dimethylamino)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B3801141.png)
![N-ethyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B3801156.png)
![N-{3-[2-(hydroxymethyl)-4-pyridinyl]phenyl}acetamide](/img/structure/B3801157.png)



![4-methyl-7-[(2-pyrazinylamino)methyl]-2H-chromen-2-one](/img/structure/B3801187.png)
